5-Iodopyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

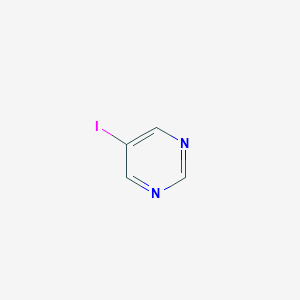

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2/c5-4-1-6-3-7-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWRLMRKDSGSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360893 | |

| Record name | 5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31462-58-5 | |

| Record name | 5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Iodopyrimidine synthesis mechanism and pathways

An In-depth Technical Guide to the Synthesis of 5-Iodopyrimidines

This technical guide provides a comprehensive overview of the core synthesis mechanisms and pathways for 5-iodopyrimidine and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document details various synthetic strategies, presents quantitative data in a structured format, includes detailed experimental protocols, and visualizes complex pathways and workflows. 5-Iodopyrimidines are crucial intermediates in medicinal chemistry, serving as precursors for a wide array of functional group transformations and the development of therapeutic agents, including antiviral and anticancer drugs.[1][2]

The introduction of an iodine atom at the C5 position of the pyrimidine ring is typically achieved through electrophilic aromatic substitution.[1] The C5 position is the most electron-rich and thus the most susceptible to electrophilic attack.[3] Several methods have been developed to facilitate this transformation, ranging from classical approaches using molecular iodine with oxidizing agents to modern, environmentally friendly mechanochemical techniques.

Direct Electrophilic Iodination with Molecular Iodine

Direct iodination using molecular iodine (I₂) is a common and effective method. However, due to the low reactivity of iodine, this reaction often requires harsh conditions or the use of an activating agent, such as a Lewis acid or an oxidizing agent, to generate a more potent electrophilic iodine species (I⁺).[1][4]

A simple, rapid, and environmentally friendly approach involves the solvent-free mechanical grinding of a pyrimidine derivative with solid iodine and silver nitrate (AgNO₃).[1][4][5] In this reaction, AgNO₃ acts as a Lewis acid, reacting with iodine in situ to generate a highly reactive electrophilic iodinating species, likely nitryl iodide or a related complex.[1] This species then attacks the electron-rich C5 position of the pyrimidine ring. The reaction is typically exothermic and proceeds to completion in a short time frame.[1]

This solvent-free method provides high yields in short reaction times for various pyrimidine substrates.[1][5]

| Substrate | Product | Reagent | Time (min) | Yield (%) | Reference |

| Uracil | 5-Iodouracil | AgNO₃ | 20 | 95 | [1] |

| Cytosine | 5-Iodocytosine | AgNO₃ | 25 | 90 | [1] |

| Uridine | 5-Iodouridine | AgNO₃ | 30 | 83 | [1] |

| Cytidine | 5-Iodocytidine | AgNO₃ | 30 | 59 | [1] |

| 2'-OMe-Uridine | 5-Iodo-2'-OMe-Uridine | AgNO₃ | 20 | 98 | [1] |

The following protocol is adapted from the solvent-free mechanochemical method.[1]

Methodology:

-

Reagent Preparation: In a mortar, combine uracil (4.4 mmol), solid iodine (1.12 mmol), and silver nitrate (9 mmol).[1]

-

Grinding: Add 2-4 drops of acetonitrile to the mixture to facilitate grinding. Grind the reaction mixture vigorously with a pestle for 20-30 minutes. The reaction is exothermic, and the mixture will form a violet-colored tacky solid.[1]

-

Reaction Monitoring: Monitor the reaction completion using Thin Layer Chromatography (TLC).[1]

-

Workup: Once the reaction is complete, add 5 mL of a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.[1]

-

Isolation: Separate the resulting solid product by filtration and wash with water to remove any remaining salts. The product can be further purified by recrystallization if necessary.[1]

Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a versatile and milder electrophilic iodinating agent used for various substrates, including pyrimidine derivatives.[6][7] This method is particularly useful for sensitive substrates or when other methods fail. For instance, the iodination of 2,4-dimethoxy-6-aroylpyrimidines was successfully achieved using an NIS-TFA-TFAA (N-Iodosuccinimide, Trifluoroacetic acid, Trifluoroacetic anhydride) system, whereas other common iodinating agents were ineffective.[7]

In the presence of an acid catalyst like TFA, NIS is activated to generate a potent electrophilic iodine species. This species is then attacked by the pyrimidine ring at the C5 position to yield the 5-iodinated product and succinimide as a byproduct.

This protocol is a generalized procedure based on the iodination of activated pyrimidine systems.[7]

-

Dissolution: Dissolve the pyrimidine substrate in a suitable solvent (e.g., chloroform or dichloromethane).

-

Addition of Reagents: Add N-Iodosuccinimide (NIS) to the solution. If required for substrate activation, add trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA).

-

Reaction: Stir the mixture at room temperature or under reflux conditions, monitoring the reaction progress by TLC.

-

Workup: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove excess iodine and then with brine.

-

Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Halogen Exchange

Halogen exchange is another viable pathway for synthesizing specific iodinated pyrimidines, particularly when the starting halo-pyrimidine is readily available. This method typically involves the reaction of a chloro- or bromo-pyrimidine with an iodide salt.

A practical example is the synthesis of 5-bromo-2-iodopyrimidine from 5-bromo-2-chloropyrimidine.[8] This reaction proceeds via a Finkelstein-type mechanism where iodide displaces the chloride.

| Starting Material | Product | Reagents | Solvent | Yield (%) | Reference |

| 5-Bromo-2-chloropyrimidine | 5-Bromo-2-iodopyrimidine | NaI, HI (57 wt. %) | Chloroform, Water | 84 | [8] |

The following protocol is adapted from the literature.[8]

-

Reaction Setup: To a suspension of 5-bromo-2-chloropyrimidine (30 mmol) and sodium iodide (50 mmol) in chloroform (20 ml), add hydroiodic acid (57 wt. %, 25.6 mmol) at 0 °C.[8]

-

Reaction: Remove the cooling bath and stir the reaction mixture for 20 hours at room temperature.[8]

-

Workup: Pour the mixture into 200 ml of ice water and 30 ml of 10N NaOH. Add 150 ml of chloroform and stir for 10 minutes.[8]

-

Extraction: Separate the organic phase. Extract the aqueous layer twice with 100 ml portions of chloroform.[8]

-

Isolation: Combine the organic phases, dry over MgSO₄, and concentrate in vacuo to yield the product as a pale yellow solid.[8]

References

- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 5-Bromo-2-iodopyrimidine synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of 5-Iodopyrimidine

An In-depth Technical Guide to 5-Iodopyrimidine

Introduction

This compound is an organoiodine heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug development. Its pyrimidine core is a fundamental component of nucleobases, and the presence of the iodine atom at the C5 position provides a reactive site for various chemical modifications, making it a valuable precursor for the synthesis of a wide range of biologically active molecules. Pyrimidine derivatives are known to exhibit diverse pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, experimental protocols, and applications of this compound for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is typically a solid at room temperature, ranging in color from white to brown. It is stable under recommended storage conditions, which include refrigeration and protection from light.[4][5] It is considered harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[6][7]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₃IN₂ | [4][6][8] |

| Molecular Weight | 205.98 g/mol | [6][8] |

| CAS Number | 31462-58-5 | [4][6][8] |

| Appearance | White to Pale-yellow to Yellow-brown to Brown Solid | |

| Boiling Point | 231.6°C at 760 mmHg | [4][8] |

| Density | 2.102 g/cm³ | [4] |

| Flash Point | 93.9°C | [4] |

| Refractive Index | 1.641 | [4] |

| Storage Conditions | 4°C, protect from light, store in a dry, sealed place | [5][8] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and identification of this compound and its derivatives.

Table 2: Key Spectroscopic Data

| Technique | Description | References |

| ¹H NMR | While specific spectra for this compound are not detailed in the provided results, analysis of related structures like 5-bromo-2-iodo-pyrimidine shows characteristic signals for the pyrimidine ring protons, typically observed as singlets in the aromatic region (e.g., δ 8.54 (s, 2H)). | [9] |

| ¹³C NMR | Predicted ¹³C NMR data is available, and analysis of related iodinated pyrimidine derivatives shows signals corresponding to the carbon atoms of the pyrimidine ring. The C5 carbon bearing the iodine atom is significantly shifted. | [4][10] |

| Mass Spectrometry (MS) | Electron Impact Mass Spectrometry (EI-MS) of pyrimidine derivatives typically shows a strong molecular ion peak. Fragmentation patterns involve the successive loss of functional groups and decomposition of the pyrimidine ring. | [11] |

| Infrared (IR) Spectroscopy | The IR spectrum of related compounds like 5-Iodouracil shows characteristic peaks for N-H, C=O, and C=C bond stretching within the pyrimidine ring structure. | [12] |

Experimental Protocols

Synthesis Protocol: Solvent-Free Iodination of Pyrimidines

A green and efficient method for the synthesis of 5-iodo pyrimidine derivatives involves mechanical grinding under solvent-free conditions.[10][13] This method avoids the use of harsh acidic conditions or strong oxidizing agents.[10]

Objective: To synthesize this compound derivatives from pyrimidine precursors via a solvent-free mechanochemical reaction.

Materials:

-

Pyrimidine substrate (e.g., Uracil, Cytosine) (4.4 mmol)

-

Molecular Iodine (I₂) (1.12 mmol)

-

Nitrate Salt (e.g., AgNO₃, NaNO₃) (9 mmol)

-

Acetonitrile (2–4 drops)

-

Mortar and Pestle

-

Saturated sodium thiosulfate solution

-

Thin Layer Chromatography (TLC) apparatus

Methodology:

-

Combine the pyrimidine substrate, solid iodine, and the chosen nitrate salt in a mortar.

-

Add 2–4 drops of acetonitrile to the mixture.

-

Grind the reaction mixture vigorously with a pestle. The reaction is often exothermic, indicated by a temperature increase.[10]

-

Continue grinding for 20–30 minutes, during which the mixture may become a tacky, colored solid.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add a saturated solution of sodium thiosulfate (~5 mL) to quench any unreacted iodine.

-

The remaining solid product is then separated, washed, and can be further purified if necessary.

Analytical Protocol: General GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Objective: To identify and characterize this compound using GC-MS.

Materials:

-

This compound sample

-

High-purity volatile solvent (e.g., methanol, ethyl acetate)

-

GC-MS instrument with a non-polar capillary column (e.g., HP-5ms)

-

Helium (carrier gas)

Methodology:

-

Sample Preparation:

-

Dissolve a small, known quantity of the this compound sample in a suitable high-purity solvent (e.g., ethyl acetate) to a final concentration of approximately 1 mg/mL.

-

If quantitative analysis is required, add an appropriate internal standard.

-

-

Instrumentation and Conditions:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40-400.

-

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention time of the compound.

-

Analyze the mass spectrum of the corresponding peak, identifying the molecular ion (M+) and characteristic fragment ions to confirm the structure of this compound.

-

Applications in Research and Drug Development

This compound is a versatile scaffold in drug discovery. The carbon-iodine bond is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the straightforward introduction of diverse functional groups and the creation of large libraries of novel compounds for biological screening.

Derivatives of this compound have been investigated for a range of therapeutic applications:

-

Antiviral Agents: 5-Iodo-substituted nucleoside analogs, such as 1-(2-deoxy-4-thio-beta-d-ribofuranosyl)-5-iodouracil (4'-thioIDU), have shown potent activity against orthopoxviruses like vaccinia and cowpox.[14] 5-Iodouracil itself is a known antimetabolite that can be incorporated into DNA.[12][15]

-

Anticancer Agents: The pyrimidine skeleton is a core component of many anticancer drugs (e.g., 5-Fluorouracil).[2][3] The ability to functionalize the 5-position allows for the synthesis of novel derivatives aimed at targets like topoisomerase II or for creating DNA intercalating agents.[2]

-

Antimicrobial Agents: Various this compound analogs have been synthesized and evaluated for their antibacterial and antifungal activities.[16]

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and its role as a precursor to pharmacologically active molecules. Its well-defined physical properties and the availability of efficient synthetic protocols make it an accessible and valuable tool for chemists and pharmacologists. The ability to leverage its structure to explore new chemical space ensures that this compound will continue to be a relevant building block in the ongoing search for novel therapeutics.

References

- 1. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound|31462-58-5 - MOLBASE Encyclopedia [m.molbase.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C4H3IN2 | CID 1201421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. CAS 31462-58-5 | this compound - Synblock [synblock.com]

- 9. 5-Bromo-2-iodopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 10. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. article.sapub.org [article.sapub.org]

- 12. 5-Iodouracil | C4H3IN2O2 | CID 69672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DNAmod: 5-iodouracil [dnamod.hoffmanlab.org]

- 16. ijpsonline.com [ijpsonline.com]

The Solubility Profile of 5-Iodopyrimidine: A Technical Guide for Researchers

An In-depth Examination of the Solubility of a Key Synthetic Building Block in Common Organic Solvents, Featuring a Detailed Experimental Protocol for Equilibrium Solubility Determination.

This technical guide provides a comprehensive overview of the solubility characteristics of 5-iodopyrimidine, a crucial heterocyclic compound in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for researchers to determine these values accurately. The guide also presents an expected qualitative solubility profile based on established chemical principles and offers a detailed, step-by-step protocol for the widely accepted shake-flask method for equilibrium solubility determination.

Introduction to this compound

This compound is a halogenated derivative of pyrimidine, a fundamental core of nucleobases. The presence of the iodine atom at the 5-position provides a reactive handle for a variety of synthetic transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. This makes it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. Understanding its solubility in common organic solvents is paramount for its effective use in synthesis, purification, and formulation.

Expected Qualitative Solubility of this compound

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High to Moderate | The pyrimidine nitrogens can act as hydrogen bond acceptors, and the overall polarity of the molecule is compatible with these solvents. |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents can effectively solvate the polar pyrimidine ring. Solvents like DMF and DMSO are particularly effective for polar heterocyclic compounds. |

| Halogenated Solvents | Dichloromethane, Chloroform | Moderate to Low | While the molecule contains iodine, the overall polarity may be somewhat lower than that of highly polar solvents, leading to moderate solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | The nonpolar nature of these solvents is generally not conducive to dissolving polar heterocyclic compounds. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | The significant difference in polarity between this compound and these nonpolar solvents results in poor solubility. |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[1] It involves agitating an excess amount of the solid in the solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in a saturated solution.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or orbital incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the organic solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Mobile phase for HPLC or blank solvent for UV-Vis

Experimental Workflow

The following diagram illustrates the key steps in the determination of equilibrium solubility using the shake-flask method.

References

Spectroscopic Data of 5-Iodopyrimidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodopyrimidine is a halogenated heterocyclic organic compound with potential applications in medicinal chemistry and drug development. A thorough understanding of its structural and electronic properties is crucial for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the characterization of such molecules. This technical guide provides a summary of the available spectroscopic information for this compound (CAS No: 31462-58-5). While a complete set of publicly available experimental spectra for this compound is not readily found, this document outlines the expected spectral characteristics based on the analysis of related pyrimidine derivatives and general principles of spectroscopy. Furthermore, it details generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

Spectroscopic Data (Predicted and General)

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables are based on typical values observed for pyrimidine and iodo-substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show three signals corresponding to the three protons on the pyrimidine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the iodine substituent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.3 | s | - |

| H-4 / H-6 | 8.5 - 8.9 | d | 1-3 |

| H-4 / H-6 | 8.5 - 8.9 | d | 1-3 |

Note: The protons at positions 4 and 6 are chemically non-equivalent and are expected to appear as doublets due to coupling with each other.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. For this compound, three signals are expected for the carbon atoms of the pyrimidine ring, with the carbon bearing the iodine atom showing a significantly lower chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 157 - 162 |

| C-4 / C-6 | 155 - 160 |

| C-5 | 90 - 100 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Characteristic IR Absorption Bands for Pyrimidine Derivatives

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 1600 - 1550 | C=N stretch | Strong |

| 1500 - 1400 | C=C stretch (aromatic) | Medium-Strong |

| 1250 - 1000 | C-H in-plane bending | Medium-Weak |

| Below 800 | C-I stretch | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight. The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 206 | [M]⁺ (Molecular ion) |

| 127 | [I]⁺ |

| 79 | [C₄H₃N₂]⁺ (Pyrimidine radical cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The instrument is tuned and locked on the deuterium signal of the solvent.

-

A standard one-pulse sequence is used.

-

Typically, 16-64 scans are acquired to obtain a good signal-to-noise ratio.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the instrument.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Introduction and Ionization:

-

The sample can be introduced via direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

-

Electron Ionization (EI) is a common method for generating ions.

Data Acquisition:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis of an organic compound.

Conclusion

This technical guide has summarized the expected spectroscopic characteristics of this compound and provided generalized experimental protocols for data acquisition. While specific, publicly available experimental data is currently limited, the information presented here, based on the analysis of related compounds, serves as a valuable resource for researchers working with this molecule. The provided workflow illustrates the systematic approach to structural elucidation using modern spectroscopic techniques. For definitive characterization, it is recommended that researchers acquire experimental data for this compound following the outlined protocols.

References

5-Iodopyrimidine: A Core Scaffold in Medicinal Chemistry - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis of numerous biologically significant molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. The inherent biological relevance of pyrimidines has made them a privileged structure in medicinal chemistry and drug discovery.[1][2] The introduction of a halogen atom, such as iodine, at the 5-position of the pyrimidine ring creates 5-Iodopyrimidine, a versatile building block for the synthesis of a wide array of derivatives with diverse pharmacological activities.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Discovery and History

Synthesis of this compound

A modern and eco-friendly approach for the synthesis of this compound derivatives involves the direct iodination of pyrimidines under solvent-free conditions.[4][5] This method offers several advantages, including short reaction times, high yields, and a simple setup.[5]

Experimental Protocol: Direct Iodination of Pyrimidine Derivatives[4]

Materials:

-

Pyrimidine derivative (e.g., Uracil or Cytosine)

-

Iodine (I₂)

-

Silver nitrate (AgNO₃)

-

Acetonitrile

-

Saturated sodium thiosulfate solution

-

Methanol

-

Mortar and pestle

-

Silica gel for column chromatography

Procedure:

-

In a mortar, combine the pyrimidine derivative (4.4 mmol), solid iodine (1.12 mmol), and silver nitrate (9 mmol).

-

Add 2-4 drops of acetonitrile to the mixture.

-

Grind the reaction mixture using a pestle for 20-30 minutes. The reaction is exothermic and will produce a violet-colored tacky solid.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add 5 mL of a saturated sodium thiosulfate solution to quench any unreacted iodine.

-

Separate the remaining solid.

-

The crude product can be further purified by silica gel column chromatography using a suitable eluent system.

This method provides a general framework for the iodination of various pyrimidine precursors to obtain the corresponding 5-iodo derivatives.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its characterization and for understanding its behavior in chemical reactions and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 31462-58-5 | [6][7] |

| Molecular Formula | C₄H₃IN₂ | [6][7] |

| Molecular Weight | 205.98 g/mol | [6][7] |

| Appearance | White to pale yellow solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in various organic solvents | - |

Table 2: Spectroscopic Data for this compound Derivatives

| Spectroscopic Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | The disappearance of the signal corresponding to the proton at the C5 position of the pyrimidine ring is a key indicator of successful iodination.[4] | [4] |

| ¹³C NMR | The carbon spectrum will show a characteristic shift for the C5 carbon upon iodination.[4] | [4] |

| Infrared (IR) Spectroscopy | Characteristic peaks for the pyrimidine ring and C-I bond vibrations can be observed. | - |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the mass of the this compound derivative. | [8] |

Applications in Drug Development

The this compound scaffold is a key building block in the synthesis of a wide range of compounds with significant therapeutic potential. The iodine atom can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships.

Antimicrobial and Antiviral Agents

5-Iodo substituted pyrimidine analogs have demonstrated notable antimicrobial and antiviral activities.[3] These compounds can interfere with essential metabolic pathways in microorganisms or inhibit viral replication processes. For instance, various derivatives of this compound have been synthesized and evaluated for their activity against different bacterial and fungal strains.[3]

Anticancer Agents

The pyrimidine core is a well-established pharmacophore in the design of anticancer drugs.[2] this compound derivatives have been investigated for their potential as anticancer agents, often functioning as antimetabolites that interfere with DNA and RNA synthesis in rapidly proliferating cancer cells.[2]

Kinase Inhibitors

Many modern targeted cancer therapies involve the inhibition of specific protein kinases that are dysregulated in cancer cells. The pyrimidine scaffold is a common feature in many kinase inhibitors.[2] The ability to functionalize the 5-position of the pyrimidine ring allows for the fine-tuning of the inhibitor's binding affinity and selectivity for the target kinase.

Experimental Workflows and Logical Relationships

The synthesis of this compound derivatives often follows a general workflow that can be visualized to understand the key steps involved.

References

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Antimicrobial Evaluation of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. CAS 31462-58-5 | this compound - Synblock [synblock.com]

- 7. chemscene.com [chemscene.com]

- 8. A facile synthesis of 5-(perfluoroalkyl)-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Reactivity of 5-Iodopyrimidine: A Technical Guide for Drug Development Professionals

Introduction

5-Iodopyrimidine is a key heterocyclic building block in medicinal chemistry and drug development. Its unique electronic properties and the reactivity of the carbon-iodine bond make it a versatile scaffold for the synthesis of a diverse range of substituted pyrimidines. These derivatives have shown significant potential in various therapeutic areas, including oncology and infectious diseases. This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of this compound, with a focus on its application in synthetic chemistry for drug discovery. We will delve into the computational methodologies used to predict its reactivity, present quantitative data from related studies, and visualize key reaction pathways.

Core Reactivity of this compound

The reactivity of this compound is primarily centered around the C-I bond at the 5-position. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly influences the electronic distribution, making the pyrimidine ring electron-deficient. This electronic characteristic is a key determinant of its reactivity profile.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the reactivity of halogenated pyrimidines. While specific comprehensive studies on this compound are not abundant, the principles governing the reactivity of related halopyrimidines can be extrapolated. The C-I bond is the most labile among the halogens, making this compound a highly reactive substrate for various transformations, most notably in transition-metal-catalyzed cross-coupling reactions.

Key Reactions and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. This compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond. Theoretical studies on the Suzuki-Miyaura reaction mechanism involving aryl halides provide a framework for understanding the reactivity of this compound.

The catalytic cycle, as elucidated by DFT calculations, involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Systematic studies have shown that 5-iodopyrimidines are more reactive than their bromo- and chloro- counterparts in Suzuki-Miyaura couplings, leading to higher yields and milder reaction conditions.[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). While the 5-position is not as activated as the 2-, 4-, and 6-positions, the presence of strongly electron-withdrawing groups can facilitate SNAr reactions. Theoretical studies on SNAr reactions of halo-heterocycles can provide insights into the potential pathways for this compound.

The mechanism can proceed through a stepwise pathway involving a Meisenheimer complex or a concerted pathway. DFT calculations can be used to determine the preferred pathway by locating the transition states and intermediates.

References

5-Iodopyrimidine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iodopyrimidine, a halogenated derivative of pyrimidine. This document details its chemical properties, synthesis methodologies, and its relevance within the broader context of pyrimidine biochemistry and drug discovery.

Core Chemical and Physical Data

This compound is a foundational building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its iodine substituent provides a reactive handle for various cross-coupling reactions, enabling the elaboration of the pyrimidine core.

| Property | Value | Source(s) |

| CAS Number | 31462-58-5 | [1][2][3][4] |

| Molecular Formula | C₄H₃IN₂ | [1][2] |

| Molecular Weight | 205.98 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Jodpyrimidin | [1] |

| Density | 2.102 g/cm³ | [5] |

| Boiling Point | 231.6°C at 760 mmHg | [2][5] |

| Flash Point | 93.9°C | [5] |

Synthesis and Experimental Protocols

The introduction of an iodine atom at the 5-position of the pyrimidine ring is a key synthetic transformation. Below are summaries of experimental protocols for the iodination of pyrimidine derivatives.

Solvent-Free Iodination of Pyrimidines

A mechanochemical approach offers an environmentally friendly alternative to traditional solvent-based methods for the iodination of pyrimidines.[6]

Experimental Protocol:

-

Materials: A pyrimidine derivative (e.g., uracil or cytosine), molecular iodine (I₂), and a nitrate or nitrite salt (e.g., AgNO₃, NaNO₃, or NaNO₂) are required.

-

Procedure: The reactants are combined in a mortar and pestle or a high-speed vibration mill.

-

The mixture is ground at room temperature, initiating a solid-state reaction.

-

The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the C5-iodo pyrimidine derivative is isolated and purified.

-

Confirmation: The final product is identified and characterized using ¹H and ¹³C NMR spectroscopy and ESI mass spectrometry.[6]

Synthesis of 4-Substituted-5-iodo-2-benzylthiopyrimidine Analogs

This multi-step synthesis demonstrates the utility of this compound derivatives as intermediates for creating more complex molecules with potential biological activity.[1][2]

Experimental Workflow:

Caption: Synthetic pathway for 4-substituted-5-iodo-2-benzylthiopyrimidine analogs.

Detailed Protocol for Step 3 (Amination):

-

Dissolve 4-chloro-5-iodo-2-benzylthiopyrimidine (0.001 mol) in methanol (20 ml) and pyridine (0.5 ml).

-

Add the appropriate primary amine (0.001 mol) to the solution.

-

Reflux the reaction mixture for 4 hours on a steam bath.

-

Remove the excess methanol under reduced pressure.

-

Triturate the residue with a small amount of crushed ice to precipitate the product.

-

Collect the solid product by filtration and recrystallize from a suitable solvent.[2]

Biological Context and Signaling Pathways

While direct involvement of this compound in specific signaling pathways is not extensively documented, its core structure, pyrimidine, is a fundamental component of nucleotides and is central to the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of DNA and RNA and is often dysregulated in cancer cells to support rapid proliferation.[4]

Caption: Simplified overview of the de novo pyrimidine biosynthesis pathway and its regulation.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and antibacterial properties.[7][8] The synthesis of derivatives of this compound contributes to the exploration of this chemical space in the quest for novel drugs.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Synthesis and Antimicrobial Evaluation of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Iodopyrimidine: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, synthesis, and applications of 5-Iodopyrimidine, a key building block in medicinal chemistry.

This technical guide provides a comprehensive overview of this compound (CAS No. 31462-58-5), a halogenated pyrimidine derivative crucial for the synthesis of a wide range of biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its commercial sourcing, key chemical properties, and established experimental protocols.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers worldwide, catering to both research and bulk quantity requirements. The compound is typically offered at purities of 97% or higher. Below is a summary of prominent suppliers and their offerings.

| Supplier | CAS Number | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich (Merck) | 31462-58-5 | ≥97% | 100 MG, 250 MG, 1 G | Offered through Aldrich Partner (Synthonix Corporation).[1] |

| Parchem | 31462-58-5 | - | Bulk and research quantities | A global supplier of specialty chemicals.[2] |

| Synblock | 31462-58-5 | ≥98% | - | Provides detailed product information including MSDS and NMR data.[3] |

| BLD Pharm | 31462-58-5 | - | Various sizes available for online order | Offers cold-chain transportation for the product.[4] |

| Sunway Pharm Ltd | 31462-58-5 | - | - | Lists various aliases for the compound.[5] |

| ChemScene | 31462-58-5 | ≥98% | - | Provides computational chemistry data and requires inquiry for purchase.[6] |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₃IN₂ | [3][6] |

| Molecular Weight | 205.98 g/mol | [3][6] |

| Appearance | White to Pale-yellow to Yellow-brown to Brown Solid | [1] |

| IUPAC Name | This compound | [1][7] |

| InChI Key | DNWRLMRKDSGSPL-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=NC=N1)I | [6][7] |

| Storage Temperature | Refrigerator (2-8°C), Keep in dark place, sealed in dry | [1][4] |

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents due to their presence in the nucleobases of DNA and RNA.[8][9][10] The introduction of an iodine atom at the 5-position of the pyrimidine ring offers a versatile handle for further chemical modifications, making this compound a valuable starting material in the synthesis of novel drug candidates.

Research has demonstrated the utility of this compound analogs in developing compounds with a range of biological activities, including:

-

Antimicrobial and Antifungal Agents: 5-Iodo substituted pyrimidine analogs have been synthesized and evaluated for their antimicrobial and antifungal properties.[11][12][13]

-

Antiviral Activity: The 5-substituted pyrimidine scaffold is a known pharmacophore in antiviral drugs.[11][13]

-

Anticancer Agents: Pyrimidine-based compounds are extensively studied for their potential as anticancer drugs, targeting various kinases and cellular pathways.[8]

Experimental Protocols

The following sections detail synthetic procedures that utilize this compound derivatives, providing a foundation for researchers to build upon.

Synthesis of 4-chloro-5-iodo-2-benzylthiopyrimidine

This protocol describes the chlorination of a 5-iodo-2-benzylthiouracil derivative, a key step in the synthesis of various 4-substituted-5-iodopyrimidines.[11][12]

Materials:

-

5-iodo-2-benzylthiouracil (1)

-

Phosphorus oxychloride (POCl₃)

-

Ether

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Ice

Procedure:

-

A mixture of 5-iodo-2-benzylthiouracil (1) (0.01 mol) and POCl₃ (0.06 mol) is refluxed for 1 hour.

-

Excess POCl₃ is removed by distillation under reduced pressure.

-

The reaction mixture is carefully poured into 200 ml of ice-cold water.

-

The resulting solid is extracted with ether (3 x 100 ml).

-

The combined ether extracts are washed sequentially with 5% aqueous NaHCO₃ solution (3 x 100 ml) and water (3 x 100 ml).

-

The organic layer is dried and the solvent is evaporated to yield 4-chloro-5-iodo-2-benzylthiopyrimidine (2).

General Procedure for the Synthesis of 4-amino-5-iodo-2-benzylthiopyrimidines

This protocol outlines the reaction of 4-chloro-5-iodo-2-benzylthiopyrimidine with various amines to generate a library of 4-amino-5-iodopyrimidine analogs.[11]

Materials:

-

4-chloro-5-iodo-2-benzylthiopyrimidine (2)

-

Substituted aromatic amines, 2-aminopyridine, or hydrazine hydrate

-

Ethanol

Procedure:

-

A solution of 4-chloro-5-iodo-2-benzylthiopyrimidine (2) (0.001 mol) in a suitable solvent such as ethanol is prepared.

-

The respective amine (0.001 mol) is added to the solution.

-

The reaction mixture is refluxed for a specified time (typically several hours) until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is purified by recrystallization or column chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic procedures described above.

Caption: Synthetic workflow for the chlorination of 5-iodo-2-benzylthiouracil.

References

- 1. This compound | 31462-58-5 [sigmaaldrich.com]

- 2. parchem.com [parchem.com]

- 3. CAS 31462-58-5 | this compound - Synblock [synblock.com]

- 4. 31462-58-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - CAS:31462-58-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | C4H3IN2 | CID 1201421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Evaluation of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsonline.com [ijpsonline.com]

- 13. researchgate.net [researchgate.net]

Structural Analysis of 5-Iodopyrimidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 5-iodopyrimidine derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The introduction of an iodine atom at the 5-position of the pyrimidine ring imparts unique physicochemical properties that influence their biological activity, making detailed structural elucidation crucial for understanding their mechanism of action and for the rational design of new therapeutic agents.

This guide covers the key analytical techniques used for the structural characterization of this compound derivatives, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. It presents a compilation of quantitative data, detailed experimental protocols, and visual representations of experimental workflows and relevant signaling pathways to serve as a valuable resource for researchers in the field.

Structural Characterization Techniques

The precise three-dimensional arrangement of atoms and the electronic environment of this compound derivatives are primarily determined using X-ray crystallography and NMR spectroscopy.

1.1. X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful method for determining the absolute structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the overall molecular geometry, which are critical for understanding intermolecular interactions in a crystal lattice.

1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR are routinely used to determine the carbon-hydrogen framework. The chemical shifts (δ) provide information about the electronic environment of the nuclei, while coupling constants (J) reveal through-bond connectivity between neighboring atoms. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be employed for more complex structures to establish proton-proton and proton-carbon correlations, respectively.

Quantitative Structural Data

The following tables summarize key quantitative data obtained from the structural analysis of representative this compound derivatives.

Table 1: Selected Crystallographic Data for 5-Iodouracil and 5-Iodocitosine

| Parameter | 5-Iodouracil | 5-Iodocitosine |

| Bond Lengths (Å) | ||

| C5-I | 2.08 - 2.11 | ~2.10 |

| C4-C5 | 1.34 - 1.36 | ~1.35 |

| C5-C6 | 1.43 - 1.45 | ~1.44 |

| N1-C2 | 1.37 - 1.39 | ~1.38 |

| C2-O2 | 1.22 - 1.24 | - |

| C2-N3 | 1.36 - 1.38 | ~1.37 |

| N3-C4 | 1.38 - 1.40 | ~1.39 |

| C4-O4 | 1.23 - 1.25 | - |

| C4-N4 | - | ~1.34 |

| C6-N1 | 1.37 - 1.39 | ~1.38 |

| Bond Angles (º) | ||

| I-C5-C4 | 118 - 120 | ~119 |

| I-C5-C6 | 120 - 122 | ~121 |

| C4-C5-C6 | 118 - 120 | ~119 |

| C5-C6-N1 | 121 - 123 | ~122 |

| C6-N1-C2 | 118 - 120 | ~119 |

| N1-C2-N3 | 114 - 116 | ~115 |

| C2-N3-C4 | 126 - 128 | ~127 |

| N3-C4-C5 | 114 - 116 | ~115 |

Note: The values presented are approximate ranges compiled from various crystallographic studies and may vary slightly depending on the specific crystal form and experimental conditions.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H6 | 7.5 - 8.5 | 140 - 150 |

| H1 (NH) | 10.0 - 12.0 | - |

| H3 (NH) | 10.0 - 12.0 | - |

| C2 | - | 150 - 165 |

| C4 | - | 160 - 175 |

| C5 | - | 65 - 75 |

| C6 | - | 140 - 150 |

Note: Chemical shifts are highly dependent on the solvent, concentration, and the nature of other substituents on the pyrimidine ring. The values provided are general ranges.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline generalized protocols for the key analytical techniques.

3.1. Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the this compound derivative in a suitable solvent or solvent mixture. Other methods like vapor diffusion or slow cooling may also be employed.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-ray data are collected at a specific temperature (often 100 K to reduce thermal vibrations) by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

3.2. NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to identify the chemical shifts, multiplicities, and integrals of the proton signals.

-

¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired to identify the chemical shifts of the carbon atoms. Proton-decoupling is typically used to simplify the spectrum to single lines for each carbon.

-

2D NMR Spectroscopy (if necessary): For complex molecules with overlapping signals in the 1D spectra, 2D NMR experiments such as COSY (for ¹H-¹H correlations) and HSQC or HMBC (for ¹H-¹³C correlations) are performed to establish the complete molecular structure.

Visualizations

Diagrams are provided to illustrate key workflows and biological pathways relevant to this compound derivatives.

4.1. Experimental Workflow for Structural Analysis

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is particularly crucial in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in biologically active molecules and approved drugs. The pyrimidine ring is a privileged structure in drug discovery, and the introduction of an aryl group at the C5 position can significantly modulate the biological activity of the resulting compound.

5-Iodopyrimidine is an excellent substrate for Suzuki coupling reactions due to the high reactivity of the carbon-iodine bond, which often leads to higher yields and milder reaction conditions compared to its bromo or chloro counterparts. These application notes provide detailed protocols for the Suzuki coupling of this compound with various arylboronic acids, a summary of reaction conditions, and an example of the application of the resulting 5-arylpyrimidine compounds in targeting the IRAK4 signaling pathway, a key regulator of the innate immune response.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions for the Suzuki-Miyaura coupling of this compound and related halopyrimidines with various arylboronic acids. The selection of catalyst, base, and solvent is critical for achieving high yields and purity.

Table 1: Suzuki-Miyaura Coupling of 5-Halopyrimidines with Arylboronic Acids

| 5-Halopyrimidine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | >90[1] |

| 5-Bromopyrimidine | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12-24 | 80-95[2] |

| 5-Bromopyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-24 | High[2] |

| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids (1.0 equiv) | Pd(PPh₃)₂Cl₂ (1-3) | K₂CO₃ | 1,4-Dioxane/H₂O | 60 | 2 | 87-97[3] |

| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids (3.0 equiv) | Pd(PPh₃)₂Cl₂ (2-5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 5 | 80-85[3] |

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction of this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, with or without water)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

General Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

IRAK4 Signaling Pathway

5-Arylpyrimidines synthesized via Suzuki coupling are potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[4][5][6][7] Inhibition of IRAK4 is a promising therapeutic strategy for various inflammatory and autoimmune diseases.

Caption: Inhibition of the IRAK4 signaling pathway by 5-arylpyrimidine compounds.

References

- 1. Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IRAK4 - Wikipedia [en.wikipedia.org]

- 6. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]

Sonogashira Coupling of 5-Iodopyrimidine: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile methodology for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in modern organic synthesis. Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it particularly valuable in the fields of medicinal chemistry and drug development.

The pyrimidine scaffold is a privileged heterocyclic motif found in the core structure of numerous FDA-approved drugs. The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can significantly modulate the biological activity of the parent molecule. Consequently, the Sonogashira coupling of 5-halopyrimidines, particularly 5-iodopyrimidine due to its high reactivity, represents a key synthetic strategy for the generation of novel drug candidates and valuable intermediates for further molecular elaboration.

These application notes provide a comprehensive overview of the experimental conditions for the Sonogashira coupling of this compound with various terminal alkynes, complete with detailed protocols and data presented for easy comparison.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.

-

Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II)-pyrimidine complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynylpyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in cases where the presence of copper may lead to undesired side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound and its analogs with a variety of terminal alkynes. The reactivity of 2-benzyloxy-5-iodopyrimidine is noted to be comparable to that of this compound, providing a good indication of expected outcomes.[1]

Table 1: Sonogashira Coupling of 2-Benzyloxy-5-iodopyrimidine with Various Terminal Alkynes [1]

| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |

| 2 | Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |

| 3 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |

| 4 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |

Table 2: General Conditions for Sonogashira Coupling of Iodopyridines

| Substrate | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | General Yield |

| Iodopyridines | Various | PdCl₂(PPh₃)₂ (5 mol%) / CuI (5 mol%) | Et₃N / DMF | 65 | Good to Excellent |

Table 3: Aqueous-Phase Sonogashira Coupling of 5-Iodo-2'-deoxyuridine

| Substrate | Terminal Alkyne | Catalyst System | Solvent | General Outcome |

| 5-Iodo-2'-deoxyuridine | Various | Pd(OAc)₂ / TXPTS / CuI | Aqueous | Efficient Synthesis |

Note: TXPTS = tri-(2,4-dimethyl-5-sulfonatophenyl)phosphane

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling at Room Temperature[1]

This protocol is suitable for many terminal alkynes and offers mild reaction conditions.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 - 1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Triethylamine (Et₃N) (2.0-3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

-

Add anhydrous THF, followed by triethylamine.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture via syringe.

-

Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After the reaction is complete, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the final 5-alkynylpyrimidine product.

Protocol 2: General Procedure for Sonogashira Coupling at Elevated Temperature[1]

This protocol is recommended for less reactive terminal alkynes or when faster reaction times are desired.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Triethylamine (Et₃N) (2.0-3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add anhydrous DMF, followed by triethylamine and the terminal alkyne.

-

Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylpyrimidine.

Mandatory Visualization

Caption: Generalized workflow for Sonogashira coupling.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the palladium source or ligand, or using a different base or solvent. For less reactive substrates, using a more polar aprotic solvent like DMF and a higher temperature can be beneficial.[1]

-

Homocoupling of Alkyne (Glaser Coupling): The formation of alkyne dimers is a common side reaction. This can often be minimized by the slow addition of the terminal alkyne, using a lower concentration of the copper catalyst, or by running the reaction under strictly anaerobic conditions.

-

Dehalogenation of this compound: If significant dehalogenation is observed, a milder base or lower reaction temperature may be necessary.[1]

-

Reaction Stalls: If the reaction does not go to completion, fresh catalyst can be added. Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.[1]

Conclusion

The Sonogashira coupling of this compound is a highly efficient and versatile method for the synthesis of a diverse array of 5-alkynylpyrimidines. These products serve as crucial building blocks in the development of novel therapeutic agents and other functional organic materials. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Careful optimization of the reaction conditions for specific substrate combinations is key to achieving high yields and purity.

References

Application Notes and Protocols for the Synthesis of Nucleoside Analogs Using 5-Iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopyrimidine nucleosides are versatile building blocks in medicinal chemistry, serving as key precursors for the synthesis of a diverse range of nucleoside analogs with significant therapeutic potential. The carbon-iodine bond at the C5 position of the pyrimidine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents, including aryl, alkynyl, and alkenyl groups. This functionalization has led to the discovery of potent antiviral and anticancer agents.[1][2] These analogs often exert their biological effects by acting as mimics of natural nucleosides, thereby interfering with DNA and RNA synthesis and repair mechanisms.[3][4] This document provides detailed application notes and protocols for the synthesis of nucleoside analogs derived from 5-iodopyrimidines, focusing on palladium-catalyzed cross-coupling reactions.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used in the modification of this compound nucleosides. The four most common methods employed are the Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings.

General Experimental Workflow

The synthesis and evaluation of nucleoside analogs from this compound generally follow a well-defined workflow, from the initial coupling reaction to biological screening.

Caption: General workflow for the synthesis and evaluation of 5-substituted pyrimidine nucleoside analogs.

Data Presentation: Comparison of Palladium-Catalyzed Coupling Reactions

The choice of coupling reaction can significantly impact the yield and substrate scope. The following table summarizes typical yields for various palladium-catalyzed cross-coupling reactions of 5-iodo-2'-deoxyuridine (5-IdU).

| Coupling Reaction | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | THF/MeOH/H₂O | 55-70% | [5] |

| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Water (Microwave) | High | [5] | |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF | 76-94% | [2] |

| Heck | Acrylate | Pd(OAc)₂ | Water (Microwave) | 35-90% | |

| Stille | Organostannane | PdCl₂(PPh₃)₂ | THF | 42-72% |

Biological Activity of Synthesized Nucleoside Analogs

The synthesized 5-substituted pyrimidine nucleoside analogs often exhibit significant anticancer and antiviral activities. The following tables summarize the in vitro cytotoxic and antiviral activities of selected compounds.

Table 1: Anticancer Activity of 5-Alkynyl-2'-deoxyuridine Analogs

| Compound | Substituent at C5 | Cell Line | IC₅₀ (µM) | Reference |

| 1 | Ethynyl | MCF-7 (Breast) | 0.4 ± 0.3 | [2] |

| 2 | Ethynyl | MDA-MB-231 (Breast) | 4.4 ± 0.4 | [2] |

| 3 | Propargyl alcohol dicobalt hexacarbonyl | K562 (Leukemia) | ~9-50 | [1] |

| 4 | Butynol dicobalt hexacarbonyl | HeLa (Cervix) | ~14-90 | [1] |

Table 2: Antiviral Activity of 5-Substituted Nucleoside Analogs

| Compound | Substituent at C5 | Virus | Cell Line | IC₅₀ (µM) | Reference |

| Idoxuridine | Iodo | Feline Herpesvirus | CRFK | 4.3 | [6] |

| 4'-thioIDU | Iodo (with 4'-thio sugar) | Vaccinia Virus | Human Cells | ~1 | |

| 4'-thioIDU | Iodo (with 4'-thio sugar) | Cowpox Virus | Human Cells | ~1 |

Mechanism of Action: Inhibition of DNA Polymerase

Many of the synthesized nucleoside analogs exert their biological effects by targeting viral or cellular DNA polymerases. After entering the cell, these analogs are phosphorylated by host or viral kinases to their triphosphate form. This active form then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing DNA chain during replication. Incorporation of the nucleoside analog often leads to chain termination due to the absence of a 3'-hydroxyl group, or it can lead to a dysfunctional DNA, ultimately inhibiting viral replication or cancer cell proliferation.[3][4]